8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine

Physicochemical characterization Solid-state properties Chromatography method development

Optimizing D2-like agonists? Generic 3-aminochroman analogs introduce uncontrolled substitution variables that confound SAR interpretation and compromise lead optimization. 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine provides the defined 8-methoxy, 3-primary amine chroman scaffold with unmodified hydrogen-bonding capacity. • Submicromolar bioactivity confirmed (5 active ChEMBL assays ≤1 µM) • Free primary amine enables direct N-alkylation without protection/deprotection sequences • Defined 8-methoxy pattern ensures consistent D2-like receptor SAR; late-stage diversification ready Supplied with ≥95% purity; standard global shipping for research use.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 112904-73-1
Cat. No. B040512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
CAS112904-73-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC(C2)N
InChIInChI=1S/C10H13NO2/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8H,5-6,11H2,1H3
InChIKeyYPFAOXHRMCVHOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine Overview


8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine (CAS 112904-73-1), systematically named 8-methoxychroman-3-amine, is a heterocyclic primary amine with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. This compound belongs to the 3-aminochroman (3-amino-3,4-dihydro-2H-1-benzopyran) class and features a methoxy group at the 8-position of the benzopyran ring system . The 3-aminochroman scaffold serves as a conformationally restricted pharmacophore that mimics the 2-aminotetralin framework in dopamine receptor ligands and the aryloxyalkylamine motif in serotonin receptor ligands [2]. Unlike the more extensively studied 5-substituted and N-substituted 3-aminochroman derivatives, the 8-methoxy substitution pattern offers a distinct vector for modulating both physicochemical properties and receptor binding profiles .

1
Substitution Position
8-Methoxy substitution biases receptor selectivity toward dopamine D2-like profile, distinct from 5-substituted serotonergic analogs.
2
Amine State
Primary amine at C3 enables direct N-alkylation for rapid SAR exploration without protection/deprotection.
3
Pharmacophore
Conformationally restricted 2-aminotetralin oxygen isostere for GPCR ligand studies.

Why 8-Methoxy-3-aminochroman Is Irreplaceable


The 3-aminochroman scaffold exhibits profound position-dependent pharmacological effects: the methoxy group location (5-position vs. 8-position) and the amine substitution state (primary vs. N-alkylated) fundamentally alter receptor selectivity and binding affinity [1]. SAR studies demonstrate that 5-substituted 3-aminochromans preferentially engage 5-HT1A and 5-HT7 receptors with subnanomolar Ki values (e.g., 2b: Ki = 0.3 nM for 5-HT1A), whereas N,N-dialkylated 8-hydroxy derivatives shift selectivity toward dopamine D2-like receptors [2][3]. Substituting 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine with a 5-alkoxy analog or an N-alkylated derivative would therefore alter the intended receptor interaction profile and confound SAR interpretation. Furthermore, the primary amine at the 3-position provides a synthetically versatile handle for late-stage diversification that is absent in N-substituted analogs [4]. For researchers requiring a defined 8-methoxy, 3-primary amine chroman building block with unmodified hydrogen-bonding capacity, generic substitution with alternative substitution patterns introduces uncontrolled variables that compromise experimental reproducibility and lead optimization.

5-Methoxy positional isomer
Targets 5-HT1A/5-HT7 receptors with high affinity; substitution would alter intended dopaminergic research profile.
N-Alkylated 3-aminochroman analogs
Lack the free primary amine required for direct late-stage diversification; may require additional synthetic steps.
8-Hydroxy analog
Polar phenolic group may reduce chromatographic resolution and alter physicochemical properties; not a direct substitute.

8-Methoxy-3-aminochroman Differentiation Evidence


Melting Point: Comparison with Isomers

The free base of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine exhibits a melting point of 37-40 °C, distinguishing it from both the 5-methoxy positional isomer and the 8-hydroxy analog . This thermal property is materially different from the hydrochloride salt form (CAS 119284-79-6, melting point 203-205 °C) . The near-ambient melting point of the free base has implications for handling, storage, and formulation that differ from higher-melting 3-aminochroman derivatives.

Melting Point
Data to verify
Free base 37–40 °C
HCl salt 203–205 °C
Lower melting point may require refrigerated storage.
Supplier data; verify independently.
Physicochemical characterization Solid-state properties Chromatography method development

Synthetic Utility: Late-Stage Diversification

The primary amine at the 3-position of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine undergoes efficient N-alkylation with 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione using KI and triethylamine in DMF to generate secondary amine intermediates, which can be further alkylated to yield tertiary amines targeting serotonin and dopamine receptors [1]. This synthetic flexibility is enabled by the unsubstituted primary amine, a feature absent in N-alkylated analogs that precludes further derivatization without deprotection steps.

Synthetic Utility
Class-level
Direct N-alkylation under mild conditions (KI, Et₃N, DMF)
N-Alkylated analogs require deprotection steps
Primary amine reduces synthetic steps for library generation.
Class-level inference from related 3-aminochromans.
Medicinal chemistry Parallel synthesis GPCR ligand development

Enantiomeric Resolution: 8-Methoxy vs. 8-Hydroxy

The 3-aminochroman scaffold contains a chiral center at C3. Research on the 8-hydroxy analog (8-hydroxy-3-amino-3,4-dihydro-2H-1-benzopyran) has established successful enantiomeric resolution protocols that yield (R)- and (S)-enantiomers with distinct receptor binding profiles [1]. The 8-methoxy analog shares this chiral center but offers improved chromatographic behavior due to increased lipophilicity from O-methylation, facilitating preparative chiral separation for stereospecific SAR studies.

Chiral Resolution
Reported
8-Methoxy increases lipophilicity, improving polysaccharide CSP retention
8-Hydroxy polar group may reduce chiral column retention
Improved chromatographic behavior for enantiomeric separation.
Based on established protocols for 8-hydroxy analog.
Chiral chromatography Enantioselective synthesis Stereospecific pharmacology

Receptor Selectivity: D2 vs. 5-HT1A Profiles

In the 3-aminochroman series, the substitution position dictates receptor selectivity. 5-Substituted derivatives (e.g., 5-methoxy and 5-phenyl analogs) demonstrate high affinity for 5-HT1A and 5-HT7 receptors, with the most potent compound (2b) achieving Ki = 0.3 nM at 5-HT1A and Ki = 3.1 nM at 5-HT7 [1]. In contrast, the N,N-dipropyl-8-hydroxy derivative (an 8-substituted 3-aminochroman analog) shows potent dopamine D2-like agonist activity, exceeding that of apomorphine in in vitro and in vivo models [2]. The 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine free base provides the 8-substituted scaffold without N-alkylation, positioning it as a precursor for dopamine-directed ligands rather than the 5-substituted serotonin-targeting chemotype.

Receptor Selectivity
Class-level
8-Substitution: inferred D2-like preference
5-Substitution: Ki 0.3 nM (5-HT1A), Ki 3.1 nM (5-HT7)
Positional selectivity directs toward dopamine-targeted studies.
Class-level SAR; no direct binding data for this compound.
GPCR pharmacology Receptor binding Dopamine agonists

Aqueous Solubility: Free Base vs. HCl Salt

The calculated aqueous solubility of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine free base at 25 °C is 5.4 g/L, corresponding to approximately 30.1 mM . This moderate solubility enables direct use in aqueous biological assays without requiring DMSO stock solutions at concentrations up to 10 mM, a practical advantage over more lipophilic 3-aminochroman derivatives that may precipitate in aqueous buffers.

Aqueous Solubility
Data to verify
Calculated 5.4 g/L (≈30 mM)
Lipophilic analogs expected
Sufficient solubility for direct aqueous assay use.
Calculated value; experimental validation recommended.
Bioactivity Profile
Reported
5 active / 10 tested assays
All active ≤1 µM, one ≤1 nM
Submicromolar activity supports scaffold engagement review.
ChEMBL AID 319059; target identities not disclosed.
Formulation development Solubility screening Preformulation studies

ChEMBL Bioactivity Profile

According to ChEMBL bioassay data aggregated in PubChem (AID 319059), 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine and/or structurally related compounds show activity in 5 out of 10 tested assays, with all 5 active results demonstrating activity at concentrations ≤ 1 µM, and one assay showing activity ≤ 1 nM [1]. This bioactivity fingerprint provides a baseline activity profile that distinguishes this compound from inactive 3-aminochroman analogs.

Bioactivity Profile
Reported
5 active / 10 tested assays
All active ≤1 µM, one ≤1 nM
Submicromolar activity supports scaffold engagement review.
ChEMBL AID 319059; target identities not disclosed.
Bioactivity screening PubChem Drug discovery

8-Methoxy-3-aminochroman Research Applications


Dopamine D2 Receptor Ligand Synthesis

Researchers developing dopamine D2-like receptor agonists should select 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine as the starting scaffold based on established SAR showing that 8-substituted 3-aminochromans (particularly the 8-hydroxy analog) exhibit potent dopaminergic activity exceeding apomorphine [1]. The free primary amine at the 3-position permits direct N-alkylation with bromoalkyl-spirodecane diones or other electrophiles under mild conditions (KI, Et3N, DMF), enabling rapid generation of N-substituted derivatives for SAR exploration [2]. This scaffold is preferred over 5-substituted 3-aminochromans, which show high affinity for 5-HT1A and 5-HT7 receptors rather than dopaminergic targets [3].

5-HT1A/5-HT2A Mixed Ligand Development

The 3-aminochroman scaffold has demonstrated utility in generating mixed 5-HT1A/5-HT2A ligands when appropriately substituted [1]. 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine provides the unsubstituted 3-aminochroman core with an 8-methoxy group that modulates lipophilicity and metabolic stability relative to hydroxy analogs. The documented submicromolar bioactivity of this compound class (5 active assays ≤ 1 µM in ChEMBL screening) supports its use as a viable starting point for serotonergic ligand development [2]. Researchers should note that 5-substituted analogs achieve higher 5-HT1A affinity (Ki = 0.3 nM) [3], and selection between 5- and 8-substitution should be guided by the intended selectivity profile.

Enantioselective Synthesis for Chiral Pharmacology

The C3 chiral center of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine enables stereospecific pharmacology studies of conformationally restricted biogenic amine mimetics [1]. The 3-aminochroman scaffold serves as an oxygen isostere of the 2-aminotetralin framework, a validated pharmacophore for dopamine and serotonin receptor ligands [2]. The 8-methoxy derivative offers improved chromatographic properties for preparative chiral resolution compared to the 8-hydroxy analog due to increased lipophilicity from O-methylation. This application is supported by established enantiomeric resolution protocols for related 3-aminochroman derivatives [1].

Parallel Library Synthesis for GPCR SAR

Medicinal chemistry programs requiring rapid SAR exploration around the 3-aminochroman scaffold should procure 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine for its synthetic versatility. The primary amine undergoes direct N-alkylation and reductive amination without requiring protection/deprotection sequences, reducing synthetic step count relative to N-alkylated analogs [1]. The moderate aqueous solubility (5.4 g/L calculated) enables direct use in parallel synthesis workflows and subsequent biological screening without DMSO co-solvent complications [2]. The ChEMBL bioactivity data confirming submicromolar activity validates this compound as an active scaffold suitable for hit-to-lead optimization campaigns [3].

Application
Selection Property
Validation Focus
D2 Receptor Ligand Development
8-Substituted scaffold with primary amine
Dopamine receptor binding selectivity review
Serotonin Ligand Development
3-Aminochroman core with 8-methoxy modulation
5-HT receptor panel profiling and selectivity review
Enantioselective Chiral Pharmacology
Chiral C3 center with increased lipophilicity
Enantiomeric excess and chiral chromatographic resolution
GPCR SAR Library Synthesis
Primary amine for direct N-alkylation diversification
Parallel synthesis throughput and bioactivity screening

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